1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
Overview
Description
“1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione” is also known as Cryptotanshinone . It is a compound with the empirical formula C19H20O3 and has a molecular weight of 296.36 .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in chemical databases or textbooks.Physical And Chemical Properties Analysis
This compound has a molecular weight of 296.36 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.Scientific Research Applications
Solubility in Organic Solvents
The solubility of 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione, also known as tanshinone IIA, in organic solvents like ethanol, methanol, acetone, and ethyl acetate has been studied. It was found that its solubility increases with temperature, and these findings were correlated using the Apelblat equation (Zhao, Gan, & Zhou, 2008).
Synthesis and Vasodilative Activity
A study on the synthesis and vasodilative activity of tanshinone IIA derivatives has been conducted. This research involved synthesizing various derivatives and evaluating their effects on vascular thoracic aorta smooth muscle from rats. Most derivatives showed concentration-dependent inhibition of the contractile response of norepinephrine (Bi et al., 2010).
Synthesis of Phenanthropyrrolidines
Research on the synthesis of phenanthropyrrolidines through electrochemical oxidation has been reported. This involved converting specific derivatives to phenanthropyrrolidines, demonstrating a method for synthesizing complex molecular structures (Bird et al., 1986).
Fluorophore Development
The development of blue fluorophores using 2,3-diphenylphenanthro[9,10-b]furans has been explored. These compounds, with slightly twisted helicene-like structures, exhibit intense blue fluorescence in both dichloromethane and solid state, indicating potential in fluorescence applications (Kojima et al., 2016).
Photoinduced Molecular Transformations
A study on photoinduced molecular transformations demonstrated the synthesis of dihydrophenanthro[b]furan diones through regioselective [3 + 2] photoadditions. This research contributes to understanding photochemical reactions and their applications in synthesis (Suginome et al., 1994).
properties
IUPAC Name |
1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKKJJOMQCNPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347166 | |
Record name | 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cryptotanshinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione | |
CAS RN |
17545-07-2, 35825-57-1 | |
Record name | 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cryptotanshinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182 °C | |
Record name | Cryptotanshinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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